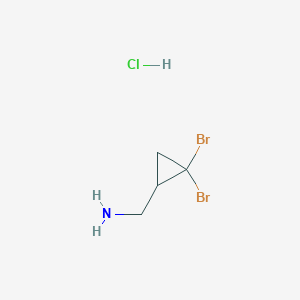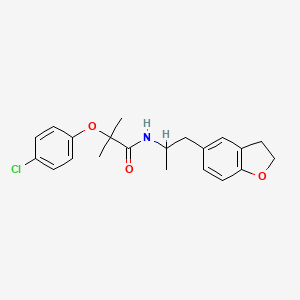
3-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide is a complex organic compound that features a benzenesulfonyl group and a benzothiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Benzenesulfonyl Group: The benzothiazole intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the benzenesulfonyl derivative.
Amidation Reaction: Finally, the benzenesulfonyl derivative is coupled with 3-aminopropanoic acid or its ester under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
3-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole or benzenesulfonyl groups.
Reduction: Reduced forms of the sulfonyl group or the benzothiazole ring.
Substitution: Substituted benzothiazole or benzenesulfonyl derivatives.
Applications De Recherche Scientifique
3-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The benzothiazole moiety is known to interact with various biological targets, potentially disrupting key pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(benzenesulfonyl)-N-(benzothiazol-6-yl)propanamide: Lacks the methyl group on the benzothiazole ring.
3-(benzenesulfonyl)-N-(2-methylbenzothiazol-6-yl)butanamide: Has an additional carbon in the alkyl chain.
3-(benzenesulfonyl)-N-(2-methyl-1,3-benzoxazol-6-yl)propanamide: Contains a benzoxazole ring instead of a benzothiazole ring.
Uniqueness
The presence of both the benzenesulfonyl group and the benzothiazole moiety in 3-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide imparts unique chemical and biological properties. The methyl group on the benzothiazole ring can influence the compound’s reactivity and interaction with biological targets, making it distinct from similar compounds.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-12-18-15-8-7-13(11-16(15)23-12)19-17(20)9-10-24(21,22)14-5-3-2-4-6-14/h2-8,11H,9-10H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBJYPBFAQHHKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(benzo[d][1,3]dioxol-5-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone](/img/structure/B2390519.png)
![N-(2-methoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2390521.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2390522.png)
![Ethyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B2390524.png)
![3-(4-Fluorobenzyl)-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2390528.png)



![6-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2390534.png)

![4-(2-ethoxybenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2390537.png)
![2-chloro-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2390538.png)

